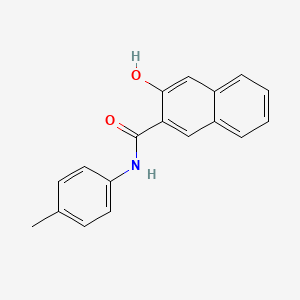

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-

Descripción general

Descripción

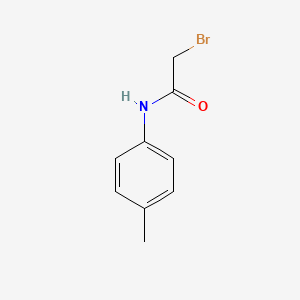

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides

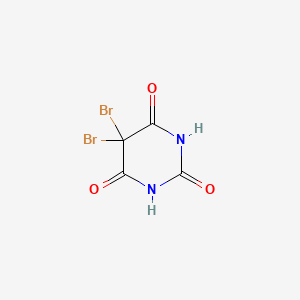

The research presents the synthesis of a new series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which were evaluated for their antibacterial and antimycobacterial activities. The compounds demonstrated significant activity against various strains of Staphylococcus aureus and Mycobacterium tuberculosis, with some showing higher efficacy than standard treatments like ampicillin or rifampicin. The study also assessed the cytotoxicity of these compounds and their ability to inhibit photosynthetic electron transport, revealing promising results for further development as antimicrobial agents .

Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides

This paper discusses the synthesis of twenty-two novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which were characterized as potential antimicrobial agents. The study utilized pharmacophore mapping and principal component analysis to evaluate the activity profile of these compounds. Some derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus and comparable activity against M. tuberculosis to rifampicin. The research highlights the importance of structural modifications in determining the antimicrobial activity of these compounds .

Synthesis and properties of novel aromatic polyimides of 2,3-bis(4-aminophenoxy)naphthalene

This study focuses on the synthesis of novel aromatic polyimides containing bis(phenoxy)naphthalene units. The resulting polymers were analyzed for their solubility, mechanical properties, and thermal stability. The polyimides showed promising characteristics, such as transparency, flexibility, and high thermal stability, making them suitable for various industrial applications .

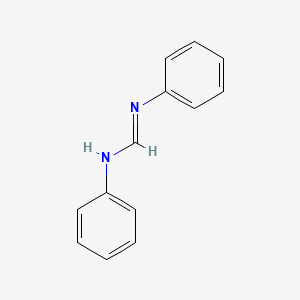

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

A range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized in this research. The study included a detailed crystal structure analysis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, providing insights into the molecular conformation and stability of these compounds. The findings contribute to the understanding of the structural properties of carbamothioyl derivatives .

Design and Synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives

The paper describes the design and synthesis of five novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. These compounds were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine and characterized using various spectroscopic techniques. The study adds to the repertoire of naphthalene-based compounds with potential biological applications .

SYNTHESIS OF 4-(P METHOXYPHENYL)-7-METHOXY-1-HYDROXY-3-NAPHTHALENECARBOXYLIC ACID

This research outlines the synthesis of a new pharmaceutical intermediate, 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid. The compound was synthesized through a multi-step process starting from anisole and anisole acid, involving reactions such as Friedel-Crafts acylation and cyclization. The study provides a method for producing this intermediate with high yield and purity, which could be valuable for pharmaceutical applications .

Aplicaciones Científicas De Investigación

Antibacterial and Herbicidal Applications

- Antibacterial and Herbicidal Activity : A study explored the potential of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, with particular focus on their antibacterial and herbicidal activities. These compounds demonstrated significant inhibition of photosynthetic electron transport in spinach chloroplasts and displayed strong antibacterial properties against various Staphylococcus strains and mycobacterial species. Some specific compounds within this category showed notably high biological activity, outperforming standard antibiotics like isoniazid in certain cases. Additionally, the cytotoxicity of these compounds was assessed using the human monocytic leukemia THP-1 cell line, ensuring a comprehensive understanding of their potential applications (Kos et al., 2013).

Chemical Synthesis and Catalysis

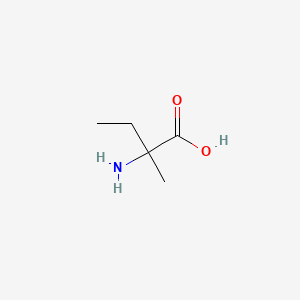

- Catalysis in Chemical Synthesis : Another paper discusses the role of an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine in catalyzing the Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This research highlights the amide's powerful ligand properties and its ability to facilitate the synthesis of pharmaceutically important compounds, marking a significant advancement in the field of chemical synthesis (Ma et al., 2017).

Antitrypanosomal Activity

- Antitrypanosomal Activity : The in vitro activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides against Trypanosoma brucei brucei was thoroughly investigated. Compounds in this category exhibited significant antitrypanosomal activity, with certain compounds being especially potent. The study correlated the biological activity with the compounds' lipophilicity, acid-base dissociation constants, and the calculated electronic properties of individual anilide substituents. This research provides valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds (Kos et al., 2018).

Safety And Hazards

When handling “2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-”, it is advised to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Propiedades

IUPAC Name |

3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-8-15(9-7-12)19-18(21)16-10-13-4-2-3-5-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZFRCZVJXXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063115 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

CAS RN |

3651-62-5 | |

| Record name | 3-Hydroxy-N-(4-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibanaphthol RT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4'-METHYL-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XQ3JQD4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.